

Diisononyl Phthalate vs. Other Plasticizers: A Comparative Risk Assessment

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Compound of Interest

Compound Name: Diisononyl phthalate

Cat. No.: B1670627

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A comprehensive guide for researchers, scientists, and drug development professionals on the relative risks of **Diisononyl Phthalate** (DINP) compared to other common plasticizers. This guide provides a detailed comparison of toxicological data, experimental protocols, and affected signaling pathways to support informed decision-making in material selection and risk evaluation.

Executive Summary

Diisononyl phthalate (DINP) is a high molecular weight phthalate commonly used as a plasticizer in a wide range of applications, including PVC products, building materials, and automotive parts.^[1] Concerns over the potential health risks of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have led to increased scrutiny of DINP as a potential alternative. This guide provides a comparative risk assessment of DINP against other prevalent plasticizers like DEHP, Dibutyl phthalate (DBP), and Diisodecyl phthalate (DIDP). The assessment is based on a comprehensive review of toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs), Lowest-Observed-Adverse-Effect Levels (LOAELs), and Tolerable Daily Intakes (TDIs). Detailed experimental protocols for key toxicological studies are also provided, along with visualizations of relevant biological pathways and risk assessment workflows.

Comparative Toxicological Data

The following tables summarize key quantitative data for DINP and other selected plasticizers, facilitating a direct comparison of their toxicological profiles.

Table 1: Key Toxicological Endpoints for Selected Plasticizers

Plasticizer	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Tolerable Daily Intake (TDI) (mg/kg bw/day)	Primary Target Organ(s)
DINP	15 (liver & kidney effects, rat)[2]	500 (skeletal abnormalities, rat)[3]	0.15[2][4]	Liver, Kidney
DEHP	4.8 (reproductive effects, rat)	-	0.05	Reproductive system (testis), Liver
DBP	-	2 (developmental toxicity, rat)	0.01	Reproductive system (testis)
DIDP	15 (liver effects, dog)	-	0.15	Liver

Table 2: Acute Toxicity Data for DINP

Route of Exposure	Species	Value
Oral (LD50)	Rat	>5,000 mg/kg
Dermal (LD50)	Rabbit	>3,160 mg/kg bw
Inhalation (LC50)	Rat	>4.4 mg/L (4h)

Experimental Protocols

This section details the methodologies for key experiments cited in the risk assessment of phthalates.

In Vitro Endocrine Activity Assessment: H295R Steroidogenesis Assay

The H295R steroidogenesis assay is a widely used in vitro method to assess the effects of chemicals on the production of steroid hormones.

Objective: To determine the potential of a test chemical to induce or inhibit the synthesis of steroid hormones, such as estradiol and testosterone.

Methodology:

- **Cell Culture:** Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with fetal bovine serum and other necessary growth factors.
- **Exposure:** Cells are seeded in multi-well plates and, after reaching appropriate confluency, are exposed to a range of concentrations of the test plasticizer (e.g., DINP, DEHP) and appropriate controls (positive and negative) for a defined period (e.g., 48 hours).
- **Hormone Quantification:** After the exposure period, the cell culture medium is collected, and the concentrations of secreted steroid hormones (e.g., estradiol, testosterone) are quantified using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The hormone production in the presence of the test chemical is compared to the solvent control to determine if there is a statistically significant increase or decrease in hormone synthesis.

In Vivo Reproductive Toxicity Assessment: Two-Generation Study in Rats

The two-generation reproductive toxicity study is a comprehensive in vivo assay to evaluate the potential effects of a substance on all phases of the reproductive cycle.

Objective: To assess the effects of a test chemical on male and female reproductive performance, mating behavior, fertility, pregnancy outcomes, and the growth and development of offspring over two generations.

Methodology:

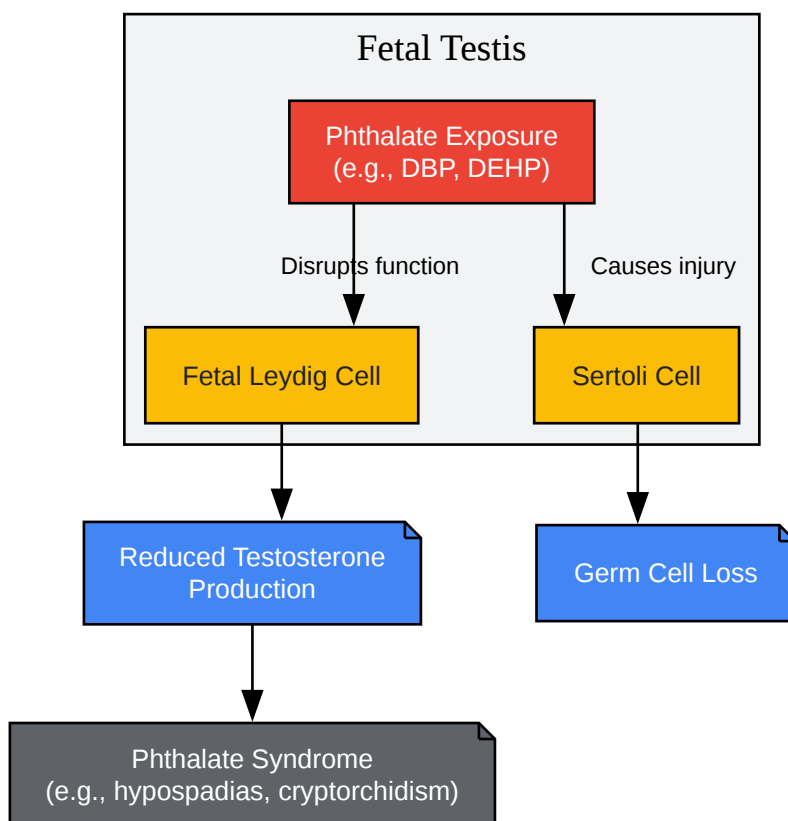
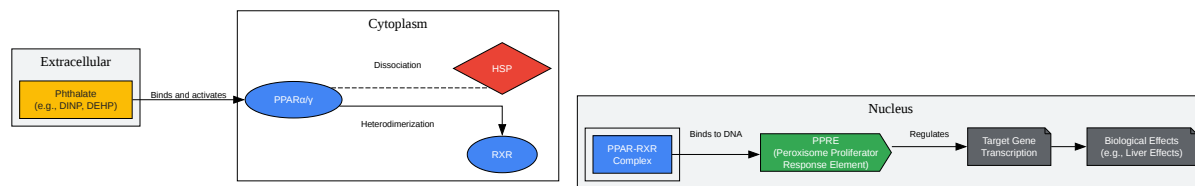
- **Animal Model:** Typically, Sprague-Dawley or Wistar rats are used.

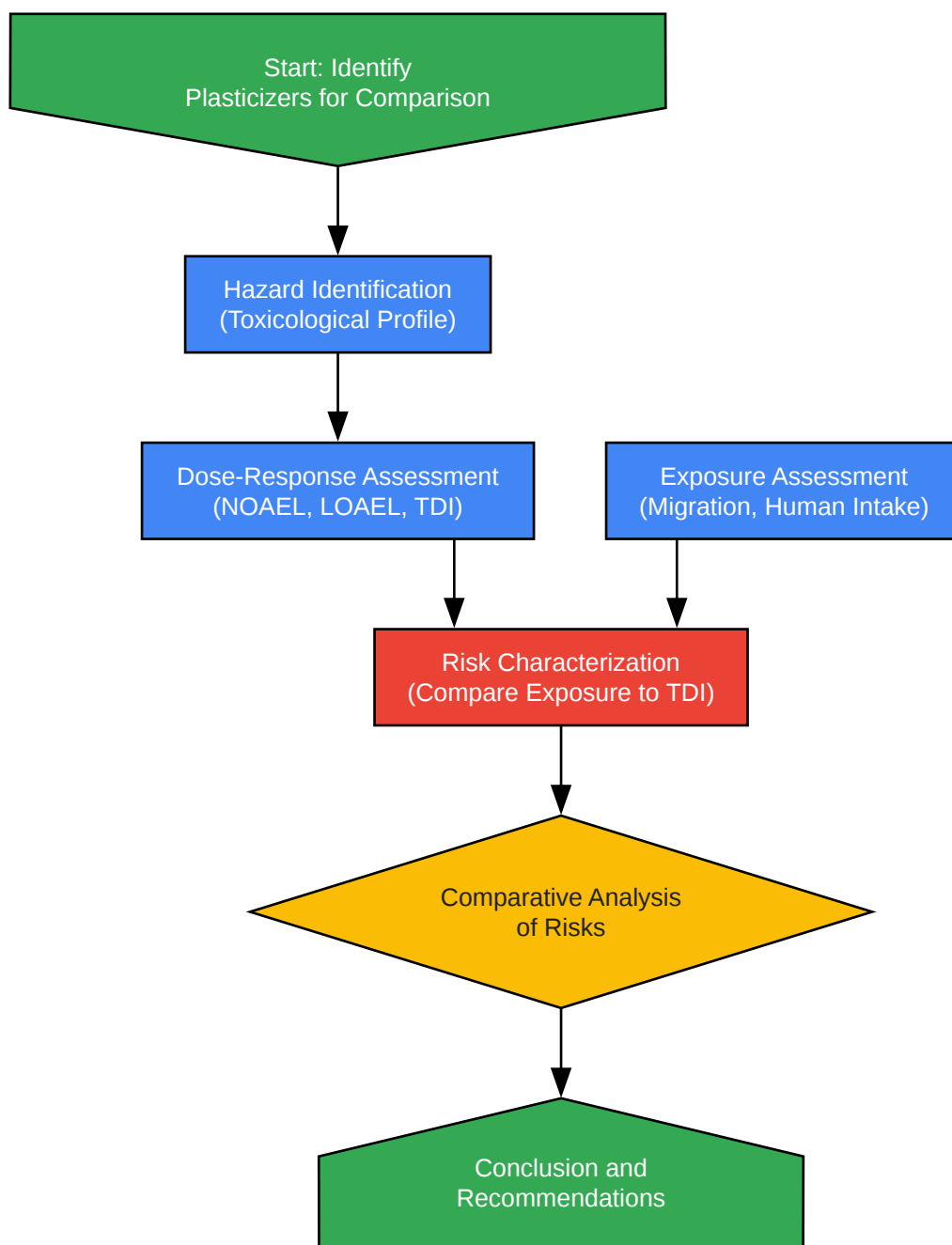
- **Dosing:** The F0 generation (parental) animals are exposed to the test plasticizer via their diet or gavage at multiple dose levels, along with a control group, for a specified period before mating. Dosing continues throughout mating, gestation, and lactation.
- **Mating and Observation:** F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating and fertility indices are recorded. Pregnant females are monitored for clinical signs of toxicity, and litter size, pup viability, and pup weight are assessed at birth.
- **F1 Generation:** A selection of F1 offspring are continued on the same dosing regimen as their parents and are subsequently mated to produce the F2 generation. The growth, development, and reproductive capability of the F1 generation are assessed.
- **Pathology:** At the end of the study, all animals from the F0 and F1 generations are euthanized, and a comprehensive necropsy is performed. Reproductive organs are weighed, and tissues are examined histopathologically for any abnormalities.

Signaling Pathways and Mechanisms of Toxicity

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Several phthalates, including DINP and DEHP, are known to be peroxisome proliferators, exerting some of their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPAR α in the liver is a key mechanism associated with the hepatotoxic effects of some phthalates in rodents.





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